molecular formula C20H25N3O3S B2487994 N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide CAS No. 681267-22-1

N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide

Cat. No.: B2487994
CAS No.: 681267-22-1
M. Wt: 387.5
InChI Key: WEHPALPCIVGDCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thienopyrazole derivative featuring a 3,4-dimethylphenyl substituent at the 2-position of the thieno[3,4-c]pyrazole core and a cyclohexanecarboxamide group at the 3-position.

Properties

IUPAC Name

N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-13-8-9-16(10-14(13)2)23-19(17-11-27(25,26)12-18(17)22-23)21-20(24)15-6-4-3-5-7-15/h8-10,15H,3-7,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHPALPCIVGDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethylphenylhydrazine with a suitable thieno[3,4-c]pyrazole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and acids can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares a thieno[3,4-c]pyrazole scaffold with several analogues, differing in substituents and functional groups. Key comparisons include:

Compound Substituents Key Structural Differences Potential Impact
Target Compound 3,4-dimethylphenyl, cyclohexanecarboxamide Baseline for comparison
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (CAS 893928-14-8) 4-methoxyphenyl, pyrrolidine-3-carboxamide Methoxy (electron-donating) vs. methyl; pyrrolidine (rigid) vs. cyclohexane (flexible) Increased solubility due to methoxy; altered binding affinity from ring rigidity
N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (CAS 958984-08-2) 2,3-dimethylphenyl, furan-2-carboxamide Dimethyl groups at 2,3-positions; furan (aromatic, planar) vs. cyclohexane Steric hindrance differences; potential π-π interactions with furan

Pharmacological and Crystallographic Insights

  • The thienopyrazole core in the target compound may share similar mechanisms but with altered selectivity due to substituents.
  • Crystallography : SHELX and ORTEP-3 () are critical for resolving conformational details. The cyclohexane group in the target compound may exhibit puckering dynamics, as defined by Cremer-Pople coordinates (), influencing receptor binding .

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups : The 4-methoxy group in CAS 893928-14-8 may enhance solubility but reduce membrane permeability compared to the target compound’s 3,4-dimethyl groups.

Biological Activity

N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide is a complex organic compound that has attracted attention due to its potential biological activity. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C21H26N4O3S
  • Molecular Weight : 398.52 g/mol
  • Core Structure : Thieno[3,4-c]pyrazole with an amide functional group.

The presence of multiple functional groups in its structure contributes to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Studies have shown that compounds containing thieno[3,4-c]pyrazole cores can inhibit the proliferation of various cancer cell lines. For example:

  • Cell Line Studies : In vitro studies demonstrated that the compound effectively reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines by inducing apoptosis and cell cycle arrest at the G1 phase. The mechanism involves the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax.

2. Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has been documented:

  • Cytokine Inhibition : It has been shown to inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.

3. Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties:

  • Microbial Assays : The compound was tested against various bacterial strains (e.g., E. coli and S. aureus) and exhibited moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Thieno[3,4-c]pyrazole Core : This step requires cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Introduction of Dimethylphenyl Group : Achieved through electrophilic aromatic substitution.
  • Amidation Reaction : The final step involves coupling the thieno[3,4-c]pyrazole intermediate with cyclohexanecarboxylic acid derivatives under coupling conditions.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

StudyBiological ActivityFindings
Zhang et al. (2021)AnticancerInduced apoptosis in MCF-7 cells; downregulated Bcl-2
Lee et al. (2020)Anti-inflammatoryInhibited TNF-alpha production in LPS-stimulated macrophages
Kim et al. (2019)AntimicrobialMIC values between 32–64 µg/mL against E. coli

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.